molecular formula C12H9ClO B6326739 2-(3-Chlorophenyl)phenol CAS No. 249291-09-6

2-(3-Chlorophenyl)phenol

Cat. No.: B6326739
CAS No.: 249291-09-6
M. Wt: 204.65 g/mol
InChI Key: OIBKYECEAHDLBJ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)phenol is an organic compound that belongs to the class of chlorophenols. Chlorophenols are a group of chemicals where one or more hydrogen atoms on the benzene ring of phenol are replaced by chlorine atoms. These compounds are known for their strong, medicinal taste and smell, and are commonly used as pesticides, herbicides, and disinfectants .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Chlorophenyl)phenol can be synthesized through various methods. One common method involves the electrophilic halogenation of phenol with chlorine. This process typically requires a catalyst and controlled reaction conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve optimal results .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield various hydroxy derivatives .

Scientific Research Applications

2-(3-Chlorophenyl)phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)phenol involves its interaction with cellular components. It is known to uncouple oxidative phosphorylation, which disrupts the production of ATP in cells. This leads to cell death, making it effective as an antimicrobial agent. The strength of this effect is related to the degree of chlorination, with higher chlorination leading to stronger uncoupling effects .

Comparison with Similar Compounds

2-(3-Chlorophenyl)phenol can be compared with other chlorophenols, such as:

  • 2-Chlorophenol
  • 3-Chlorophenol
  • 4-Chlorophenol
  • 2,4-Dichlorophenol
  • 2,6-Dichlorophenol

These compounds share similar chemical properties but differ in their specific applications and effects. For example, 2,4-Dichlorophenol is commonly used as an intermediate in the production of herbicides, while this compound is more commonly used for its antimicrobial properties .

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial processes.

Properties

IUPAC Name

2-(3-chlorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBKYECEAHDLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602527
Record name 3'-Chloro[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249291-09-6
Record name 3'-Chloro[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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